1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
This compound belongs to a class of triazolo-pyrimidine derivatives functionalized with piperazine and benzenesulfonyl groups. Its structure features a 3,4-dimethylbenzenesulfonyl moiety linked to a piperazine ring, which is further connected to a triazolo[4,5-d]pyrimidine core substituted with a 4-fluorophenyl group. The 3,4-dimethyl and 4-fluoro substituents likely enhance metabolic stability and target binding compared to unsubstituted analogs, as seen in structurally related molecules .
Properties
IUPAC Name |
7-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7O2S/c1-15-3-8-19(13-16(15)2)33(31,32)29-11-9-28(10-12-29)21-20-22(25-14-24-21)30(27-26-20)18-6-4-17(23)5-7-18/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTUQNUQSVRCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of Triazolo[4,5-d]pyrimidine Core: : The triazolo[4,5-d]pyrimidine moiety can be synthesized through a cyclization reaction involving appropriate pyrimidine and azide precursors under controlled conditions.
Attachment of Piperazine Ring: : The triazolo[4,5-d]pyrimidine core is then reacted with a piperazine derivative, usually in the presence of a suitable base to facilitate nucleophilic substitution.
Sulfonylation: : The final step involves sulfonylation of the intermediate product with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine, resulting in the formation of the target compound.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions for higher yield and purity is crucial. Continuous flow reactors and automated synthesis protocols might be employed to streamline the process, enhancing efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:
Oxidation: : The compound may be susceptible to oxidative conditions, potentially leading to modification of the piperazine ring or the aromatic sulfonyl group.
Reduction: : Reductive conditions can be employed to modify the triazolo[4,5-d]pyrimidine core or reduce the sulfonyl group to a thiol group.
Substitution Reactions: : Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Bases: : Triethylamine, sodium hydroxide
Acids: : Hydrochloric acid, sulfuric acid
Major Products
Products of these reactions can include oxidized or reduced derivatives of the original compound, or various substituted products depending on the reagents and conditions used.
Scientific Research Applications
1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine has diverse applications in several scientific fields:
Chemistry: : Used as a building block for synthesizing more complex molecules, as well as a reagent in organic synthesis.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand due to its intricate structure.
Medicine: : Studied for possible therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: : Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The detailed pathways often involve complex biochemical interactions that are the subject of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl group on the triazolo-pyrimidine core (target compound) may enhance electronic interactions with target proteins compared to methoxy-substituted analogs (e.g., ) .
- Crystal Packing : Analogous piperazine-sulfonyl compounds (e.g., ) exhibit chair conformations in crystal structures, with dihedral angles between aromatic rings (40–86°) influencing intermolecular interactions .
Pharmacological and Physicochemical Properties
While direct activity data for the target compound are unavailable, insights can be drawn from related molecules:
- Phosphodiesterase Inhibition: Compounds with pyrazolo-pyrimidinone cores () exhibit PDE inhibition, though structural differences limit direct extrapolation .
- Solubility : The 3,4-dimethylbenzenesulfonyl group may reduce aqueous solubility compared to methoxy-substituted analogs () but improve lipid membrane permeability .
Metabolic Stability
Fluorine and methyl substituents are known to block oxidative metabolism. The 4-fluorophenyl and 3,4-dimethyl groups in the target compound likely confer greater metabolic stability than non-fluorinated analogs (e.g., ) .
Biological Activity
The compound 1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a piperazine moiety linked to a triazolopyrimidine structure and a dimethylbenzenesulfonyl group. Its molecular formula is with a molecular weight of approximately 429.52 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group may enhance the compound's ability to inhibit specific enzymes involved in disease pathways.
- Antiviral Activity : Similar compounds have shown promise as inhibitors against various viruses, including those from the Flaviviridae family.
- Antimicrobial Properties : The presence of the triazole ring is often associated with antimicrobial activity.
In Vitro Studies
Recent studies have evaluated the compound's efficacy against various pathogens and disease models:
- Antiviral Activity : A study highlighted the potential of similar sulfonamide derivatives as inhibitors of the yellow fever virus (YFV). The derivative RCB16003 demonstrated an EC50 value of 3.2 μM against YFV, suggesting that structural analogs may exhibit comparable antiviral properties .
- Antimicrobial Properties : Research on related compounds has shown significant antibacterial and antifungal activities. For example, sulfonamide derivatives have been effective against Gram-positive and Gram-negative bacteria .
Case Studies
- Yellow Fever Virus Inhibition : In a controlled laboratory setting, compounds structurally similar to this compound were tested for their ability to inhibit YFV replication. Results indicated selectivity for YFV over other viruses in the same family .
- Antimicrobial Testing : A series of synthesized sulfonamide compounds were screened for antibacterial activity. Some derivatives exhibited significant inhibition zones against tested bacterial strains, indicating their potential as therapeutic agents .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
